REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[CH2:5]([O:7][C:8]([C:10]1[CH:11]=[N:12][C:13]2[C:18]([C:19]=1O)=[CH:17][C:16]([O:21][CH3:22])=[CH:15][CH:14]=2)=[O:9])[CH3:6]>CN(C=O)C>[CH2:5]([O:7][C:8]([C:10]1[CH:11]=[N:12][C:13]2[C:18]([C:19]=1[Br:2])=[CH:17][C:16]([O:21][CH3:22])=[CH:15][CH:14]=2)=[O:9])[CH3:6]
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Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
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Name
|
|
Quantity
|
59 g
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1O)OC
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Name
|
|
Quantity
|
750 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
dropped to ca. 5° C. (the starting material
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Type
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DISSOLUTION
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Details
|
dissolved fairly quickly
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Type
|
CUSTOM
|
Details
|
a new solid precipitated out)
|
Type
|
CUSTOM
|
Details
|
After 3 hr the solid was collected
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Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed sequentially with cold DMF, hexane, and water
|
Type
|
CUSTOM
|
Details
|
was dried at 40° C. in vacuo overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |